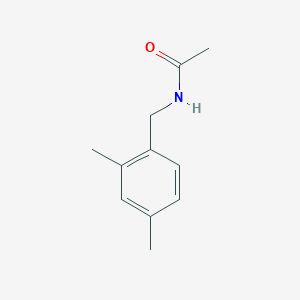

n-(2,4-Dimethylbenzyl)acetamide

Description

Structural Classification and Nomenclature of N-(2,4-Dimethylbenzyl)acetamide within Organic Chemistry

This compound is an organic compound classified as a secondary amide. This classification arises from its structure, which features a nitrogen atom bonded to one acyl group (an acetyl group) and one organic substituent (a 2,4-dimethylbenzyl group), with one hydrogen atom also attached to the nitrogen.

According to IUPAC nomenclature, the name is systematically derived. youtube.com The base of the name, "acetamide," refers to the amide derived from acetic acid. wikipedia.org The prefix "N-(2,4-dimethylbenzyl)" specifies that a 2,4-dimethylbenzyl group is attached to the nitrogen atom of the amide. This distinguishes it from isomers where the substituent might be attached elsewhere. For instance, the related compound N-(2,4-dimethylphenyl)acetamide features the nitrogen atom directly bonded to the dimethyl-substituted phenyl ring, making it an anilide. nist.govqmul.ac.uk In this compound, a methylene (B1212753) (-CH2-) bridge separates the phenyl ring from the amide nitrogen, defining it as a benzylamide derivative.

The synthesis of this compound has been documented as an application of the Ritter reaction, where a nitrile reacts with an aralkyl alcohol under acidic conditions. orgsyn.org

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [Calculated] |

| Molecular Weight | 177.24 g/mol | [Calculated] |

| IUPAC Name | This compound | orgsyn.org |

| Class | Secondary Amide | [General] |

| CAS Registry Number | Not found | [General] |

Note: While a specific CAS number was not found in the searched literature, its synthesis is documented. Properties are calculated based on its known structure.

Contextualization of Benzylamide Scaffolds in Academic Research

The benzylamide scaffold, which forms the core of this compound, is a significant structural motif in various areas of chemical and pharmaceutical research. Such scaffolds are often considered "privileged structures" because they can interact with multiple biological targets, serving as a foundation for developing new therapeutic agents. nih.govcolab.ws The benzimidazole (B57391) scaffold, for example, is noted for its wide range of pharmacological activities due to its physicochemical properties, such as hydrogen bonding capabilities and hydrophobic interactions. nih.govresearchgate.net

Similarly, benzylamide and related benzylamine (B48309) structures are explored for their potential biological activities. Research into substituted aryl benzylamines has identified them as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase, highlighting the therapeutic potential of this structural class. mdpi.com The flexibility of the benzyl (B1604629) group, combined with the hydrogen-bonding capacity of the amide linkage, allows these molecules to adopt specific conformations to fit into the active sites of proteins and enzymes. The substituents on the aromatic ring play a crucial role in modulating this activity and specificity.

Current Research Gaps and Future Academic Potential for this compound Studies

Despite the importance of the benzylamide scaffold, this compound itself is not extensively studied. Its primary mention in the available literature is as an example product of a generalized synthetic method, the Ritter reaction, with a reported yield of 40%. orgsyn.org This indicates a significant gap in the scientific understanding of this specific compound.

The lack of dedicated research presents numerous opportunities for future academic inquiry. Potential research directions include:

Synthesis and Optimization: Developing and optimizing alternative synthetic routes to improve upon the reported 40% yield.

Biological Screening: Investigating the potential biological activities of this compound. Given the activity of other benzylamides, it could be screened for various effects, such as enzyme inhibition or antimicrobial properties. mdpi.com

Materials Science: Exploring its use as a building block for more complex molecules or polymers. Ligands containing acetamide (B32628) groups have been used in the development of coordination polymers for applications like heavy metal remediation. researchgate.net

Structural and Conformational Analysis: Performing detailed studies of its three-dimensional structure and conformational dynamics in solution, which can provide insights into its potential interactions with biological targets. scielo.br

Overview of Advanced Methodologies in Investigating this compound

A variety of advanced analytical and computational methods are available to thoroughly characterize this compound and explore its chemical behavior.

Spectroscopic and Chromatographic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., HSQC, HMBC) NMR techniques are fundamental for confirming the molecular structure and can be used to study the compound's conformational equilibrium in solution, such as the hindered rotation around the amide C-N bond. scielo.br

Mass Spectrometry (MS): Coupled with chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), MS is essential for determining the molecular weight and fragmentation pattern, confirming the compound's identity, and quantifying its presence in a mixture. google.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the secondary amide group. nist.govnist.gov

Computational and Structural Analysis:

Density Functional Theory (DFT): Quantum chemical calculations using DFT can be employed to predict the compound's optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. scielo.brphyschemres.org These calculations can also elucidate the relative stabilities of different conformers.

X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.net

Table 2: Advanced Methodologies for the Study of this compound

| Methodology | Purpose | Relevant Findings from Related Compounds |

| NMR Spectroscopy | Elucidate molecular structure and study conformational dynamics in solution. | Revealed hindered cis-trans rotational equilibrium in N-benzyl-N-(furan-2-ylmethyl)acetamide. scielo.br |

| GC-MS / HPLC-MS | Separate, identify, and quantify the compound. | Methods have been developed for the quantitative determination of acetamide in various samples. google.comresearchgate.net |

| IR Spectroscopy | Identify functional groups (e.g., C=O, N-H). | IR spectra for the isomer N-(2,4-dimethylphenyl)acetamide are available in the NIST database. nist.govnist.gov |

| DFT Calculations | Predict geometry, energy, and spectroscopic properties of different conformers. | Used to analyze structural and spectroscopic features of N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl] acetamide. physchemres.org |

| X-ray Crystallography | Determine the precise 3D structure and packing in the solid state. | Revealed detailed molecular geometry and intermolecular hydrogen bonds in N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

74564-04-8 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-[(2,4-dimethylphenyl)methyl]acetamide |

InChI |

InChI=1S/C11H15NO/c1-8-4-5-11(9(2)6-8)7-12-10(3)13/h4-6H,7H2,1-3H3,(H,12,13) |

InChI Key |

BPOSXEWZYFTEHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for N 2,4 Dimethylbenzyl Acetamide

Classical and Established Synthetic Routes to N-(2,4-Dimethylbenzyl)acetamide

The traditional synthesis of this compound has historically relied on well-understood and widely practiced chemical transformations. These methods are characterized by their reliability and are foundational to the field of organic synthesis.

Amide Bond Formation via Acylation of 2,4-Dimethylbenzylamine (B150994) Precursors

A primary and straightforward method for synthesizing this compound is through the acylation of 2,4-dimethylbenzylamine. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the amine. This can be effectively accomplished using acetylating agents such as acetyl chloride or acetic anhydride (B1165640). nih.gov

When 2,4-dimethylbenzylamine is treated with acetyl chloride, a vigorous reaction ensues, leading to the formation of this compound and hydrogen chloride gas. The presence of a base is often required to neutralize the acidic byproduct. Alternatively, acetic anhydride can be employed as the acylating agent. nih.gov This reaction is typically slower than with acetyl chloride but offers the advantage of producing acetic acid as a byproduct, which is less corrosive and easier to handle. A procedure has been described where N-(2,4-dimethylbenzyl)-acetamide was prepared with a 40% yield. orgsyn.org

Table 1: Classical Acylation Reactions for this compound Synthesis

| Acylating Agent | Precursor | Byproduct | General Conditions |

| Acetyl Chloride | 2,4-Dimethylbenzylamine | Hydrogen Chloride | Typically in an inert solvent, often with a base to neutralize HCl. |

| Acetic Anhydride | 2,4-Dimethylbenzylamine | Acetic Acid | Often requires heating to proceed at a reasonable rate. |

Coupling Reagent-Mediated Syntheses of this compound

To circumvent the often harsh conditions of classical acylation, coupling reagents are frequently employed to facilitate amide bond formation. These reagents activate the carboxylic acid partner (acetic acid in this case), making it more susceptible to nucleophilic attack by the amine (2,4-dimethylbenzylamine).

Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that activates carboxylic acids. libretexts.orgkhanacademy.org The reaction of acetic acid with DCC forms a highly reactive O-acylisourea intermediate, which is then readily attacked by 2,4-dimethylbenzylamine to yield the desired amide. A significant drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which can be challenging to remove from the reaction mixture. analis.com.mypeptide.com The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) offers an advantage in this regard, as its corresponding urea (B33335) byproduct is water-soluble, simplifying purification. analis.com.mypeptide.com

To enhance the efficiency of the coupling reaction and suppress potential side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comuni-kiel.de The DCC/HOBt or EDC/HOBt systems are highly effective for amide bond formation. peptide.comuni-kiel.de More modern and highly efficient coupling reagents include uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). luxembourg-bio.com HATU is known for its high coupling efficiency, even with sterically hindered substrates. luxembourg-bio.comresearchgate.net However, it is important to note that HATU can react with unprotected N-terminals, which could be a consideration in certain synthetic strategies. luxembourg-bio.com

Table 2: Coupling Reagents for this compound Synthesis

| Coupling Reagent | Additive (if any) | Key Features |

| Dicyclohexylcarbodiimide (DCC) | HOBt, DMAP | Forms an insoluble urea byproduct; HOBt and DMAP can enhance efficiency and reduce side reactions. peptide.comuni-kiel.de |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt | Forms a water-soluble urea byproduct, simplifying purification. analis.com.mypeptide.com |

| HATU | None typically required | Highly efficient, even for challenging couplings; potential for side reactions with unprotected N-terminals. luxembourg-bio.comresearchgate.net |

Development of Novel and Sustainable Synthetic Approaches

In response to the growing need for environmentally responsible chemical processes, significant research has been directed towards developing greener and more sustainable methods for amide synthesis.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of amides, including this compound. A key focus is the reduction or elimination of hazardous solvents and reagents. semanticscholar.orgbohrium.com Solvent-free reaction conditions, where the reactants are heated together directly, often in the presence of a catalyst, represent a significant step towards greener synthesis. semanticscholar.orgbohrium.comrsc.org

One such approach involves the direct reaction of a carboxylic acid and urea in the presence of boric acid as a catalyst. semanticscholar.orgresearchgate.net This method is advantageous as it is a solvent-less, one-pot reaction that proceeds quickly. semanticscholar.orgresearchgate.net Another green technique is mechanochemistry, where mechanical energy from ball milling is used to drive the reaction between reactants in the solid state, often without the need for any solvent. nih.gov This method can lead to faster reactions and different product selectivities compared to traditional solution-phase synthesis. nih.gov

Biocatalytic Transformations for Amide Formation Relevant to this compound

The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign alternative for amide bond formation. Lipases, a class of enzymes that normally catalyze the hydrolysis of esters, have been shown to be effective in synthesizing amides. nih.govnih.gov In particular, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has demonstrated excellent regioselectivity in the amidation of amino alcohols. nih.gov

This enzymatic approach can be conducted under mild reaction conditions and often in solvent-free systems, further enhancing its green credentials. nih.gov The lipase can catalyze the reaction between an amine and an ester or a carboxylic acid to form the corresponding amide with high efficiency and selectivity. mdpi.com While a specific example for this compound is not extensively documented, the principles of lipase-catalyzed amidation are broadly applicable and represent a promising avenue for its sustainable production.

Catalytic Strategies for this compound Production

The development of catalytic methods for amide synthesis is a major goal in modern organic chemistry, aiming to reduce waste and improve efficiency. Direct catalytic amidation, where a carboxylic acid and an amine are directly converted to an amide with the help of a catalyst, is a particularly attractive but challenging goal. nju.edu.cn This approach avoids the need for stoichiometric activating agents, which generate significant amounts of waste. nju.edu.cn

Various catalytic systems are being explored, including those based on bifunctional boronates, metal-organic frameworks (MOFs), and thiourea-amine catalysts. nju.edu.cn Transition-metal catalysis has also been investigated for the formation of C-N bonds in amides, sometimes through novel pathways such as C-H bond activation. nih.gov While the direct catalytic synthesis of this compound is still an area of active research, these emerging catalytic strategies hold the potential to revolutionize its production in the future, making it more atom-economical and environmentally friendly.

Transition Metal-Catalyzed Amidation Reactions

Transition metal catalysis has become a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-nitrogen bonds. nih.gov Catalysts based on palladium, copper, and nickel are particularly prominent in amidation reactions, enabling the coupling of amines with a variety of acylating agents under increasingly mild conditions. nih.govnih.gov

Palladium-Catalyzed Synthesis: Palladium complexes are well-regarded for their ability to catalyze C-N bond formation. nih.gov One approach involves the kinetic resolution of racemic benzylamines through Pd(II)-catalyzed enantioselective C-H cross-coupling, which not only separates enantiomers but also installs a new carbon-carbon bond, yielding chiral ortho-arylated benzylamines. chu-lab.org Another strategy is the direct benzylation of carboxylic acids with toluene (B28343) derivatives via palladium-catalyzed C-H acyloxylation, which forms benzyl (B1604629) esters that can subsequently be converted to amides. organic-chemistry.org This method is atom-economical and utilizes oxygen as the terminal oxidant. organic-chemistry.org

Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and efficient alternative for amidation. acs.org They are effective in the amidation of allylic and benzylic C-H bonds. acs.org Copper-catalyzed systems can facilitate the coupling of amines with carboxylic acids or their derivatives and have been used in the synthesis of chiral benzylamines through aza-Friedel-Crafts reactions. nih.gov Research has also demonstrated auxiliary-assisted amination of benzylamine (B48309) derivatives using copper(II) acetate, showcasing the versatility of copper in targeted C-H functionalization. nih.gov

Nickel-Catalyzed Synthesis: Nickel catalysis has emerged as a powerful method for constructing C-N and N-N bonds. nih.govorganic-chemistry.org Nickel N-Heterocyclic Carbene (NHC) catalyst systems are particularly effective in cross-coupling reactions. umich.edu These catalysts can be used in the reductive coupling of N-hydroxyphthalimide (NHP) esters with aryl halides to produce protected primary benzylamines, which are precursors to the final amide product. researchgate.net This highlights nickel's utility in multi-step synthetic sequences.

Table 1: Examples of Transition Metal-Catalyzed Amidation Reactions Relevant to N-benzylamide Synthesis Below is an interactive table. Select the catalyst to see corresponding reaction details.

| Substrates | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Racemic Ns-protected benzylamine + Arylboronic acid pinacol (B44631) ester | Pd(OAc)2 / Chiral MPAHA ligand | Ag2O, NaHCO3, Dichloroethane, 40 °C | 47% (product), 46% (recovered amine) | chu-lab.org |

| Carboxylic acid + Toluene | Pd(OAc)2 | TfOH, DMA, O2 (1 atm), 100 °C | High yields | organic-chemistry.org |

| Substrates | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenols + N-sulfonyl aldimines | Cu(OTf)2 / Chiral bis(oxazoline) ligand | CH2Cl2, 4 Å MS, rt | Good to excellent | nih.gov |

| Cyclohexane + Benzamide (B126) | Cu(OAc)2 | tBuOOtBu, Benzene (B151609), 110 °C | Up to 99% | acs.org |

| Substrates | O-Benzoylated hydroxamate + Amine | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-(benzoyloxy)benzamide + p-toluidine | Ni(PPh3)2Cl2 / Zn(0) | - | 30% | nih.gov | |

| Aryl/heteroaryl halide + Glycine-derived NHP ester | Nickel / Reductive conditions | - | Efficient | researchgate.net |

Organocatalytic Systems for this compound Synthesis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a "third pillar" of asymmetric catalysis alongside transition metal catalysis and biocatalysis. These catalysts are often metal-free, reducing concerns about toxic metal contamination in the final products.

N-Heterocyclic Carbenes (NHCs): NHCs have proven to be versatile catalysts for a wide range of transformations, including amide bond formation. nih.govrsc.org One strategy involves the NHC-catalyzed oxidative amidation of aldehydes. acs.org In this process, the NHC reacts with an aldehyde to form a Breslow intermediate, which is then oxidized to an activated acyl species (an N-acylated thiazolium cation). This intermediate readily reacts with an amine, such as 2,4-dimethylbenzylamine, to yield the desired amide. acs.org NHCs can also catalyze the direct amidation of vinyl esters with amines. researchgate.net

Boronic Acid Catalysis: Arylboronic acids have been identified as highly effective catalysts for the direct amidation of carboxylic acids with amines under mild conditions. These reactions often proceed at room temperature and show broad substrate scope. The catalytic cycle is thought to involve the formation of an acylborate intermediate, which facilitates the condensation with the amine.

Other Organocatalytic Approaches: Other systems, such as those employing strong Brønsted acids, can catalyze enantioselective cyclizations and other C-N bond-forming reactions. nih.gov While not direct amidation, these methods showcase the power of organocatalysis in constructing complex nitrogen-containing molecules from which amides can be derived.

Table 2: Examples of Organocatalytic Amidation Reactions Below is an interactive table. Select the catalyst type to see corresponding reaction details.

| Reactants | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aldehyde + Primary Amine | Thiazolium precursor / Base | Electrochemical oxidation, heating | 71-99% | acs.org |

| Vinyl Ester + Aromatic Amine | NHC catalyst (5 mol%) | - | 51% to quantitative | researchgate.net |

| Aldehyde + Amine | NHC / N-hydroxysuccinimide (NHS), TBHP (oxidant) | Cascade approach | Moderate to good | rsc.org |

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aryl/Alkenyl Boronic Acid + Glyoxylic Acid + Amine | N-alkylaniline derivatives (e.g., tetrahydroquinoline) | Ambient conditions | - | researchgate.net |

Advanced Synthetic Techniques Applicable to this compound

Beyond catalyst development, innovations in reaction technology offer significant advantages in terms of safety, scalability, and efficiency. Flow chemistry and alternative energy sources like microwaves and ultrasound are at the forefront of these advancements.

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry involves performing chemical reactions in a continuous stream through a tube or pipe reactor rather than in a traditional batch vessel. europa.eu This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and enhanced purity. europa.eu The essential components of a flow system include pumps, a reactor, a pressure regulator, and a collection device. europa.eu

For the synthesis of this compound, a flow process could involve pumping solutions of 2,4-dimethylbenzylamine and an acetylating agent (e.g., acetic anhydride or acetyl chloride with a scavenger base) to a mixing junction before the combined stream enters a heated reactor coil. The short residence time in the heated zone, combined with excellent heat transfer, allows for rapid reaction rates at elevated temperatures that might be unsafe in a large batch reactor. This technique is particularly well-suited for integrating with catalytic systems, such as packed-bed reactors containing a solid-supported transition metal or organocatalyst, enabling straightforward product separation and catalyst recycling. A flow process for NHC-mediated anodic oxidative amidation has been demonstrated to achieve high yields (71–99%) and productivities up to 2.6 g/h. acs.org

Table 3: Conceptual Flow Chemistry Setup for this compound Synthesis This table outlines a general, adaptable flow process based on established principles.

| Component | Description | Parameter/Example | Reference |

|---|---|---|---|

| Pumps | Deliver precise flow rates of reagent solutions. | Syringe pumps or HPLC pumps | europa.eu |

| Reagent Streams | Stream A: 2,4-Dimethylbenzylamine in a suitable solvent. Stream B: Acetylating agent (e.g., acetic anhydride) and base (e.g., triethylamine) in solvent. | Solvent: Acetonitrile (B52724) or THF | acs.org |

| Reactor | Coil or microreactor where the reaction occurs. Can be heated or cooled. | PTFE or stainless steel tubing; heated chip reactor | acs.orgeuropa.eu |

| Back-Pressure Regulator | Maintains pressure to allow heating solvents above their boiling points. | Adjustable from 0-20 bar | europa.eu |

| Collection | The product stream is collected for work-up or further in-line analysis/purification. | Fraction collector or simple vessel | europa.eu |

Microwave-Assisted and Sonochemical Synthesis Protocols

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. psu.edu By directly coupling with polar molecules in the reaction mixture, microwaves can lead to rapid and uniform heating, often resulting in dramatic reductions in reaction time, increased yields, and cleaner reaction profiles. researchgate.netelectronicsandbooks.com The solvent-free synthesis of N-acetamides by reacting amines directly with acetic acid is particularly amenable to microwave heating. electronicsandbooks.com This method is environmentally friendly, avoiding the need for solvents and coupling agents. researchgate.net Studies have shown that the amidation of primary amines can be quantitative in as little as 5-15 minutes at 80-90°C under microwave irradiation. researchgate.net This protocol would be directly applicable to the reaction of 2,4-dimethylbenzylamine with acetic acid.

Table 4: Advanced Energy Input for N-Acetamide Synthesis This table compares microwave and sonochemical approaches for reactions analogous to the synthesis of this compound.

| Technique | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave (solvent-free) | Primary amine + Acetic acid (1.2 equiv) | 2 W, 90 °C | 1 hour | Quantitative | electronicsandbooks.com |

| Microwave (solvent-free) | Primary aliphatic amines + Acetic acid | 2-25 W, 80-90 °C | 5-15 min | 85-100% | researchgate.net |

| Ultrasound | Acetophenone oxime | H2SO4-silica, Acetonitrile, 35-40 °C | 1.5 hours | 95% | nih.gov |

| Ultrasound | Primary amine + Sulfonyl chloride, then Allyl bromide | K2CO3, EtOH/H2O | 15-20 min | Good to excellent | nih.gov |

Derivatization Strategies and Structure Activity Relationship Sar Studies of N 2,4 Dimethylbenzyl Acetamide Analogs

Chemical Modification at the Benzyl (B1604629) Moiety of N-(2,4-Dimethylbenzyl)acetamide

The benzyl portion of this compound, with its dimethyl-substituted phenyl ring and benzylic carbon, offers multiple sites for chemical alteration. These modifications can significantly influence the compound's steric, electronic, and lipophilic properties, which are critical determinants of its interaction with biological targets.

The 2,4-dimethylphenyl ring of this compound is an activated aromatic system, making it amenable to electrophilic aromatic substitution reactions. The two methyl groups are ortho-para directing activators. This directing effect channels incoming electrophiles to the positions ortho and para to them. Consequently, the most likely positions for substitution on the ring are C3, C5, and C6.

Key electrophilic substitution reactions applicable to this moiety include:

Nitration: Introducing a nitro group (-NO2) onto the aromatic ring can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can drastically alter the molecule's electronic profile and potential for specific intermolecular interactions.

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst can install halogen atoms (Br, Cl) on the ring. Halogens are electron-withdrawing yet ortho-para directing and can increase lipophilicity while also introducing a potential site for halogen bonding.

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, respectively. For instance, acylation with an acyl halide (like acetyl chloride) and a Lewis acid (like AlCl3) would add a ketone functionality to the ring, providing a new point for hydrogen bonding and further derivatization.

The strategic placement of different substituents allows for a fine-tuning of the molecule's properties, which is a fundamental aspect of developing SAR.

The benzylic carbon—the CH2 group situated between the phenyl ring and the amide nitrogen—is another key site for modification. Its proximity to the aromatic ring makes it reactive and suitable for various transformations.

Alpha-Halogenation: Free-radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen atom at the benzylic position. This new functional group can then serve as a leaving group for subsequent nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities (e.g., -OH, -OR, -CN).

Oxidation: Controlled oxidation of the benzylic carbon can lead to the formation of a carbonyl group, transforming the N-benzylacetamide into an N-benzoylamide derivative. This change introduces a more rigid structure and alters the electronic and steric environment around the amide bond.

Alkylation: It is also conceivable to introduce substituents at the benzylic carbon. This typically requires more complex multi-step synthetic routes, possibly involving the construction of the benzyl moiety from a precursor that already contains the desired substitution pattern.

Derivatization at the Acetamide (B32628) Group of this compound

The acetamide group (-NH-CO-CH3) is a critical functional group that offers rich chemistry for derivatization. Modifications at the nitrogen, the carbonyl carbon, and the terminal methyl group can profoundly impact the molecule's hydrogen bonding capacity, conformational flexibility, and metabolic stability.

The amide nitrogen in this compound possesses a lone pair of electrons and a proton that can participate in hydrogen bonding.

N-Alkylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl group. This is typically achieved by first deprotonating the amide with a strong base (e.g., sodium hydride) to form an amidate anion, which then acts as a nucleophile to attack an alkyl halide. N-alkylation removes the hydrogen bond donor capability of the amide nitrogen, which can be a critical test in SAR studies to determine the importance of this interaction for biological activity.

N-Acylation: Introducing a second acyl group to form an imide derivative is also a viable strategy. This would significantly alter the electronic properties and geometry of the nitrogen atom and its substituents.

The carbonyl group and the adjacent methyl group of the acetamide moiety are also targets for chemical modification.

Carbonyl Group Modification: The carbonyl oxygen is a key hydrogen bond acceptor. One common bioisosteric replacement is the reduction of the carbonyl group to a methylene (B1212753) group (-CH2-), transforming the amide into an amine. This completely removes the hydrogen bond accepting ability and introduces greater conformational flexibility. Another possibility is the conversion of the carbonyl to a thiocarbonyl group (C=S) to create a thioamide, which alters the electronic character and hydrogen bonding strength.

Methyl Group Functionalization: The terminal methyl group can be functionalized, for example, by alpha-halogenation followed by nucleophilic substitution to introduce various substituents. Alternatively, replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl), cyclic groups, or functionalized chains can probe the steric and electronic requirements of the binding pocket it may interact with. For instance, replacing the acetyl group with a bulkier pivaloyl group would explore the steric tolerance at this position.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for N 2,4 Dimethylbenzyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, and its application to N-(2,4-Dimethylbenzyl)acetamide provides profound insights into its atomic connectivity and spatial arrangement.

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Probing Connectivity

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial framework for structural assignment. In a typical ¹³C NMR spectrum of a related compound, N-benzylacetamide, recorded in CDCl₃, characteristic signals would appear for the carbonyl carbon, aromatic carbons, and the methylene (B1212753) and methyl groups of the benzyl (B1604629) and acetyl moieties, respectively. researchgate.net

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY would reveal correlations between the protons on the benzyl ring, as well as the coupling between the methylene protons and the N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the methylene carbon signal would show a cross-peak with the corresponding methylene proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons over two to three bonds. sdsu.edu This is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the methyl protons of the acetyl group to the carbonyl carbon, and from the benzylic methylene protons to the carbons of the aromatic ring.

A study on the related N-benzyl-N-(furan-2-ylmethyl)acetamide demonstrated the power of HSQC and HMBC in confirming the molecular structure and identifying different conformations in solution. scielo.br

Solid-State NMR Spectroscopy for Conformational and Packing Analysis

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers valuable insights into its conformation and packing in the crystalline state. rsc.org Analysis of related compounds like N-benzylacetamide using X-ray crystallography has shown that intermolecular N—H···O hydrogen bonds can form, leading to infinite chains in the crystal structure. researchgate.net ssNMR can probe these intermolecular interactions and provide details about the local environment of each atom in the solid state.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. massbank.jp For this compound (C₁₁H₁₅NO), the expected monoisotopic mass is approximately 177.1154 g/mol . HRMS analysis would confirm this exact mass, thereby verifying the molecular formula. The PubChem database lists the monoisotopic mass for the closely related N-(2,4-dimethylphenyl)acetamide (C₁₀H₁₃NO) as 163.099714038 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. massbank.jp This technique provides detailed information about the fragmentation pathways of the molecule, which aids in its structural confirmation.

For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond and the benzyl group. Analysis of the closely related N-(2,4-dimethylphenyl)acetamide shows a base peak and various fragment ions in its MS/MS spectrum, which can be used to deduce its structure. massbank.jp For instance, in the mass spectrum of N-benzyl-N-(furan-2-ylmethyl)acetamide, fragments corresponding to the furan (B31954) and phenyl rings, as well as the loss of the acetyl group, were observed. scielo.br Similarly, for this compound, one would expect to see fragments corresponding to the 2,4-dimethylbenzyl cation and other characteristic cleavages.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Probing

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to probe its conformational state.

The IR spectrum of an acetamide (B32628) derivative will show characteristic absorption bands. For instance, the N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong band usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) appears in the region of 1550-1640 cm⁻¹. scielo.br The NIST WebBook provides IR spectral data for the related compound N-(2,4-dimethylphenyl)acetamide. nist.govnist.gov

Computational and Theoretical Chemistry Studies on N 2,4 Dimethylbenzyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of N-(2,4-Dimethylbenzyl)acetamide. These methods provide a detailed understanding of the molecule at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-benzylacetamide derivatives, DFT calculations, often combined with a polarizable continuum model (PCM), are employed to predict stable conformations and to understand the impact of solvents on the molecular structure. scielo.br For instance, studies on analogous tertiary amides have successfully used DFT to identify multiple stable conformations, including cis (E) and trans (Z) rotamers, which arise from the hindered rotation around the amide bond. scielo.br

The optimized molecular geometry obtained from DFT calculations serves as the basis for predicting various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for similar acetamide (B32628) structures have shown good correlation with experimental data, aiding in the correct assignment of signals and confirming the presence of different conformers in solution. scielo.br Furthermore, DFT can be utilized to predict vibrational frequencies (FT-IR and Raman spectra), which can be compared with experimental spectra to validate the computed structure. scielo.br While specific DFT data for this compound is not abundant in public literature, the methodologies applied to its analogs, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, are directly transferable. scielo.br

Theoretical absorption spectra, calculated using time-dependent DFT (TD-DFT), can predict electronic transitions. For related N-aryl acetamide compounds, these calculated spectra have shown good agreement with experimental UV-vis spectra, helping to understand the electronic properties of the molecule. nih.govsemanticscholar.org

Ab Initio Methods for High-Accuracy Energetic and Electronic Analyses

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate energetic and electronic analyses. For complex molecules like N-benzylacetamide derivatives, ab initio calculations can be used to refine the energies of different conformers and to study reaction mechanisms with high precision.

For example, in studies of smaller amides like N-methyl acetamide (NMA), which serves as a model for the peptide backbone, data-driven many-body energy potential energy functions have been developed based on high-level ab initio calculations. chemrxiv.org These models can accurately describe the energetics of different isomers (cis and trans) and the energy profile along the isomerization pathway. chemrxiv.org Such high-accuracy methods are crucial for developing reliable force fields for more complex systems, including substituted N-benzylacetamides, for use in molecular dynamics simulations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unacademy.comcutm.ac.inyoutube.com For a molecule like this compound, rotations around the C-N amide bond, the N-C benzyl (B1604629) bond, and the C-C bonds of the benzyl and acetyl groups lead to a complex potential energy surface with multiple local minima corresponding to different stable conformers. The relative energies of these conformers are influenced by torsional strain and steric interactions. unacademy.comslideshare.net

MD simulations can be used to sample these different conformations by integrating Newton's equations of motion for the atoms in the system. By simulating the molecule in a solvent box, it is possible to study the influence of the environment on the conformational preferences and to observe the transitions between different conformational states. Furthermore, MD simulations can reveal details about intermolecular interactions, such as hydrogen bonding with solvent molecules or other solutes. For related acetamide derivatives, MD simulations have been employed to investigate their interactions with biological targets. nih.gov

In Silico Modeling for Potential Molecular Interactions (e.g., Docking Studies with Biological Macromolecules)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein or a nucleic acid.

The general process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. For analogs of this compound, docking studies have been performed to investigate their potential as inhibitors of various enzymes. For instance, N-aryl acetamide derivatives have been evaluated as potential inhibitors of enzymes involved in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.govsemanticscholar.orgnih.gov These studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the active site of the enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

Several QSAR studies have been conducted on N-benzylacetamide derivatives, particularly in the context of their anticonvulsant activity. nih.gov These studies typically involve a series of analogs where substituents on the benzyl ring and the acetamide moiety are varied. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical.

In a representative QSAR study on anticonvulsant N-benzyl 2-acetamidoacetamides, a model was developed that correlated the anticonvulsant activity (expressed as ED₅₀) with several descriptors. The statistical quality of the model is assessed by parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).

Below is an example of a data table summarizing descriptors that could be used in a QSAR study of N-benzylacetamide analogs.

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Constitutional | Molecular Weight, Number of Rings | Size and bulk of the molecule |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and shape |

| Geometric | Molecular Surface Area, Molecular Volume | Steric fit in the binding site |

| Electrostatic | Partial Charges, Dipole Moment | Electrostatic interactions with the target |

| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Reactivity and charge distribution |

| Hydrophobicity | LogP | Membrane permeability and transport |

A successful QSAR model can provide valuable insights into the structural requirements for a particular biological activity. For example, a model might indicate that electron-withdrawing groups on the benzyl ring or a specific steric bulk at a certain position are beneficial for activity. This information can then be used to design new analogs of this compound with potentially improved properties.

Applications of N 2,4 Dimethylbenzyl Acetamide in Materials Science and Chemical Technologies

N-(2,4-Dimethylbenzyl)acetamide as a Building Block in Polymer Chemistry

There is currently no scientific literature available that documents the use of this compound as a monomer or building block in polymer chemistry. While acetamide (B32628) and its various derivatives can be involved in polymerization reactions, specific studies detailing the polymerization kinetics, methods, or the properties of polymers derived from this compound have not been published.

Role of this compound as a Precursor in Fine Chemical Synthesis

While acetanilide (B955) derivatives can serve as intermediates in organic synthesis, there is a lack of specific examples in the scientific literature of this compound being used as a precursor for the synthesis of fine chemicals, including pharmaceuticals or agrochemicals. A related compound, 2′,4′-Dimethylacetanilide (also known as N-(2,4-dimethylphenyl)acetamide), has been mentioned as a potential starting material for the synthesis of 5-acetamido-2,4-dimethylaniline. sigmaaldrich.com However, this pertains to a different, albeit structurally similar, molecule.

Development of this compound as a Ligand in Catalysis

There are no studies in the available scientific literature that report the development or use of this compound as a ligand in catalysis. Research in the field of catalysis often involves the design and synthesis of complex ligands to control the activity and selectivity of metal catalysts. However, this compound has not been identified as a ligand in any published catalytic systems or reactions, such as cross-coupling reactions or other significant organic transformations.

Environmental Fate and Degradation Pathways of N 2,4 Dimethylbenzyl Acetamide Academic Perspective

Photolytic Degradation Mechanisms of N-(2,4-Dimethylbenzyl)acetamide

Direct photolysis in sunlit surface waters and indirect photochemical reactions involving transient species like hydroxyl radicals (•OH) are primary pathways for the degradation of organic molecules in the environment. For this compound, the presence of an aromatic ring suggests a potential for absorbing ultraviolet radiation, which could initiate photolytic degradation. The energy from sunlight could lead to the cleavage of the amide bond or transformations on the dimethylbenzyl moiety. However, without experimental data, the specific reaction kinetics and degradation products remain speculative.

Biotransformation and Microbial Degradation Pathways in Environmental Systems

The structure of this compound, featuring an amide linkage and a substituted benzene (B151609) ring, suggests that it could be susceptible to microbial degradation. Microorganisms in soil and water ecosystems possess a vast array of enzymes capable of breaking down complex organic molecules. Potential biotransformation pathways could include:

Amide Hydrolysis: The initial and most probable step would be the enzymatic hydrolysis of the amide bond by amidase enzymes, yielding 2,4-dimethylbenzylamine (B150994) and acetic acid. These smaller, more polar molecules would likely be more amenable to further microbial metabolism.

Aromatic Ring Cleavage: Following initial transformations, microorganisms could potentially cleave the 2,4-dimethylbenzene ring. This is a common strategy employed by bacteria and fungi to mineralize aromatic compounds, often involving dioxygenase enzymes to introduce hydroxyl groups onto the ring, followed by ring-opening reactions.

It is important to note that N-(2,4-Dimethylphenyl)acetamide is a known human metabolite of 2,4-dimethylaniline (B123086) nih.gov. This suggests that biological systems can, at a minimum, process the N-phenylacetamide portion of a related structure, hinting at the potential for microbial enzymes to recognize and transform the N-benzylacetamide structure of the title compound. However, direct evidence for microbial degradation of this compound in environmental matrices is currently lacking in the reviewed literature.

Advanced Oxidation Processes (AOPs) for Environmental Remediation Studies of this compound

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to remediate water and soil contaminated with persistent organic pollutants. These methods rely on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can rapidly oxidize a broad spectrum of organic compounds. Common AOPs include ozonation (O₃), UV/H₂O₂, and the Fenton process (Fe²⁺/H₂O₂).

While no studies specifically investigating the application of AOPs to this compound were found, the principles of AOPs suggest they would be effective. The hydroxyl radicals would likely attack both the aromatic ring and the amide group, leading to a cascade of oxidation reactions. The expected outcome would be the fragmentation of the parent molecule into smaller, more biodegradable organic acids, and ultimately, mineralization to carbon dioxide, water, and inorganic ions. The efficiency of any A.O.P. would depend on various factors, including pH, temperature, and the concentration of the contaminant and the oxidizing agents.

Due to the absence of specific experimental data for this compound in the scientific literature, the following table is presented as a hypothetical representation of potential degradation products that could be monitored in future environmental fate studies.

Table 1: Potential Degradation Products of this compound

| Compound Name | Molecular Formula | Potential Origin |

| 2,4-Dimethylbenzylamine | C₉H₁₃N | Hydrolysis of the amide bond |

| Acetic Acid | C₂H₄O₂ | Hydrolysis of the amide bond |

| 2,4-Dimethylbenzoic Acid | C₉H₁₀O₂ | Oxidation of the benzyl (B1604629) group |

| Various hydroxylated intermediates | --- | Aromatic ring oxidation |

Advanced Analytical Methodologies for Detection and Quantification of N 2,4 Dimethylbenzyl Acetamide in Research Matrices

Development and Validation of Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are the cornerstones of purity assessment and quantification for synthetic compounds like N-(2,4-Dimethylbenzyl)acetamide. These methods offer high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing non-volatile, polar to moderately non-polar compounds such as this compound. Method development typically involves optimizing the separation on a C18 or C8 stationary phase. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used in either an isocratic or gradient elution mode to achieve optimal separation from impurities. rsc.orgresearchgate.net UV detection is suitable for this compound due to the presence of the aromatic ring, with a detection wavelength typically set around 210-254 nm. rsc.orgresearchgate.net

Validation of an HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. longdom.orgresearchgate.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. mdpi.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. nih.gov

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. longdom.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). chemrxiv.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Table 1: Typical Validation Parameters for an HPLC Method for an Acetamide (B32628) Derivative This table is a composite based on data for analogous compounds.

| Validation Parameter | Typical Acceptance Criteria/Results | Reference(s) |

| Linearity (r²) | ≥ 0.999 | nih.gov |

| Range | 20 - 150% of analytical concentration | researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | longdom.org |

| Intra-day Precision (% RSD) | < 2% | chemrxiv.org |

| Inter-day Precision (% RSD) | < 2% | mdpi.comchemrxiv.org |

| LOD | ~30 ng/mL | rsc.org |

| LOQ | ~90-100 ng/mL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment, especially for volatile impurities that may be present from the synthesis of this compound, GC-MS is a powerful tool. The sample is vaporized and separated based on its boiling point and interaction with a capillary column (e.g., a low-polarity 5% phenyl polysiloxane column). rsc.orgnih.gov The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass-to-charge ratio (m/z) information that can confirm the identity of the analyte and its impurities. mt.com

Method validation for GC-MS follows similar principles to HPLC, focusing on specificity, linearity, precision, and accuracy. For trace-level impurities, the sensitivity of the method (LOD and LOQ) is particularly critical. nih.gov

Table 2: Illustrative GC-MS Method and Validation Data for Acetamide Analysis This table is a composite based on data for analogous compounds.

| Parameter | Typical Conditions/Results | Reference(s) |

| Column | DB-624 or similar (30 m x 0.32 mm, 1.0 µm film) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Oven Program | Initial 50-60°C, ramp to 250-290°C | mt.comnih.gov |

| Ionization Mode | Electron Impact (EI), 70eV | mt.com |

| Linearity (r²) | > 0.999 | nih.gov |

| Accuracy (% Recovery) | 70% - 130% for trace levels | nih.gov |

| Precision (% RSD) | < 15% at trace levels | nih.gov |

| LOD | 0.4 - 3 µg/g (ppm) | nih.govnih.gov |

| LOQ | 1.3 - 10 µg/g (ppm) | nih.gov |

Application of Electrophoretic Techniques (e.g., Capillary Electrophoresis) for High-Resolution Separation

Capillary electrophoresis (CE) offers an alternative and often complementary approach to HPLC for high-resolution separations. CE separates analytes based on their charge-to-size ratio in an electric field applied across a narrow-bore fused-silica capillary. libretexts.orglibretexts.org Its primary advantages include extremely high separation efficiency (leading to very sharp peaks), short analysis times, and minimal sample and solvent consumption. youtube.com

For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate technique. In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the buffer at a concentration above its critical micelle concentration. These micelles act as a pseudostationary phase, and separation occurs based on the partitioning of the neutral analyte between the aqueous buffer and the hydrophobic core of the micelles.

CE is particularly well-suited for separating closely related impurities that might be difficult to resolve by HPLC. The technique can be optimized by modifying various parameters, including buffer pH, surfactant type and concentration, and the application of organic modifiers or cyclodextrins to the buffer. nih.gov Detection is commonly performed using UV-Vis absorbance. youtube.com The high resolving power of CE makes it an excellent tool for assessing the purity of this compound with a different separation mechanism than HPLC, providing a more comprehensive purity profile. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Profiling in Research

For the analysis of this compound at very low concentrations or in complex biological matrices, hyphenated techniques that couple the separation power of chromatography with the specificity and sensitivity of tandem mass spectrometry (MS/MS) are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for quantifying drugs and their metabolites in biological fluids like plasma or urine. An LC system separates the analyte from the complex matrix, after which it is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. An MS/MS instrument, such as a triple quadrupole, allows for highly selective detection using Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole selects the specific m/z of the parent ion (the protonated molecule of this compound), which is then fragmented in the second quadrupole. The third quadrupole selects a specific fragment ion for detection. This process filters out nearly all background noise, providing exceptional sensitivity and specificity. wur.nlwaters.com The use of a stable isotope-labeled internal standard is common to ensure the highest accuracy and precision. acs.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Similar to LC-MS/MS, GC-MS/MS provides outstanding selectivity and sensitivity for volatile and semi-volatile compounds. It is particularly useful for detecting and quantifying trace-level impurities or metabolites that are amenable to gas chromatography. waters.com The principles of MRM are the same as in LC-MS/MS, involving the selection of a specific parent-to-product ion transition. nih.gov This makes GC-MS/MS an ideal method for determining potential genotoxic impurities in a drug substance at the parts-per-million (ppm) level or lower. waters.comnih.gov

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Primary Application | Key Advantages | Typical LOQ | Reference(s) |

| LC-MS/MS | Quantification in biological fluids, metabolite profiling | High specificity for complex matrices, suitable for non-volatile compounds | Low µM to nM range | wur.nlacs.org |

| GC-MS/MS | Trace impurity analysis (e.g., genotoxic impurities) | High sensitivity for volatile/semi-volatile analytes, excellent selectivity | ~0.01 ppm | waters.comnih.gov |

Novel Spectroscopic Techniques for Real-Time Monitoring in Synthetic or Biological Research

The evolution of spectroscopic techniques has enabled the development of Process Analytical Technology (PAT), which allows for the real-time, in-situ monitoring of chemical reactions or biological processes. rsc.orgmt.com This approach provides a dynamic understanding of reaction kinetics, impurity formation, and endpoint determination, leading to improved process control and efficiency.

For the synthesis of this compound, several spectroscopic methods could be employed for real-time monitoring:

In-situ Infrared (IR) and Raman Spectroscopy: By inserting a probe directly into the reaction vessel, FTIR or Raman spectroscopy can monitor the progress of the amide bond formation. rsc.orgresearchgate.net For example, one could track the disappearance of the peak corresponding to the starting amine or activated carboxylic acid and the simultaneous appearance of the characteristic amide carbonyl peak. This provides immediate data on reaction rate and completion without the need for sampling and offline analysis. researchgate.net

Near-Infrared (NIR) Spectroscopy: NIR is particularly powerful for monitoring processes in real-time. It can be used to quantitatively track the concentration of reactants and products during peptide and amide synthesis. acs.org

In biological research, advanced spectroscopic methods can offer insights into the compound's behavior in real-time:

Fluorescence Spectroscopy: If this compound or a related metabolite possesses intrinsic fluorescence, or if a fluorescent tag is introduced, this technique can be used to monitor its localization or interaction with biomolecules within living cells with high sensitivity. longdom.orgmdpi.com

Ambient Ionization Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS allow for the rapid, direct analysis of reaction mixtures with minimal to no sample preparation. waters.com This can provide near-instantaneous mass information on the progress of a reaction, confirming product formation and identifying byproducts in under a minute. waters.com

Computer Vision: An emerging technique involves using camera technology to monitor colorimetric changes during a reaction. For amide bond formations that use coupling reagents resulting in a colored byproduct, video analysis can be correlated with reaction conversion, offering a non-contact, data-rich monitoring method. chemrxiv.org

These novel applications of spectroscopy provide powerful, non-invasive tools for gaining a deeper understanding of this compound during its synthesis and in its biological context.

Future Research and Emerging Opportunities in the Study of this compound

Absence of specific research on this compound necessitates a forward-looking perspective, drawing insights from analogous compounds to chart a course for future investigation. While direct studies on its bioactivity and therapeutic potential are not publicly available, the broader family of acetamide derivatives has shown significant promise in medicinal chemistry. This article outlines prospective research avenues that could unlock the potential of this compound, leveraging cutting-edge technologies and sustainable practices.

Q & A

Q. What are the standard synthetic routes for N-(2,4-Dimethylphenyl)acetamide, and how do reaction conditions influence yield and purity?

N-(2,4-Dimethylphenyl)acetamide is typically synthesized via amidation reactions. A common method involves reacting 2,4-dimethylbenzylamine with acetylating agents (e.g., acetic anhydride or acetyl chloride) under reflux in ethanol or acetonitrile. For example, a similar compound, N-(2-methoxy-benzyl)-acetamide, was synthesized by refluxing 2-methoxy-benzylamine with acetic acid in ethanol for 6 hours (yield ~75%) . Optimization of solvent polarity, temperature, and stoichiometry is critical: polar aprotic solvents (e.g., DMF) may enhance reaction rates, while excess acetylating agents improve conversion but require careful purification to remove byproducts. Purity is typically verified via HPLC (>98%) or melting point analysis .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of N-(2,4-Dimethylphenyl)acetamide?

Key characterization techniques include:

- NMR : NMR (CDCl) shows aromatic protons at δ 6.8–7.2 ppm (split due to 2,4-dimethyl substitution) and the acetamide methyl group at δ 2.1 ppm. NMR confirms the carbonyl resonance at ~168 ppm .

- IR : Stretching vibrations at ~1650 cm (C=O) and ~3300 cm (N-H) validate the acetamide moiety .

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 163.2163, consistent with the molecular formula CHNO .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40) resolve impurities .

Q. What crystallographic data are available for N-(2,4-Dimethylphenyl)acetamide derivatives, and how are they determined?

X-ray diffraction studies on structurally related acetamides (e.g., N-(2,4-difluorobenzyl)acetamide) reveal monoclinic crystal systems (space group P2/c) with unit cell parameters a = 8.7793 Å, b = 8.4442 Å, c = 23.810 Å, and β = 97.312°. Data collection uses a Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL yields R-factors < 0.05, confirming structural accuracy .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of N-(2,4-Dimethylphenyl)acetamide?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). For example, studies on N-(2-methoxy-benzyl)-acetamide revealed a HOMO energy of -6.2 eV, indicating nucleophilic reactivity. Molecular docking against targets like TRP channels (e.g., using AutoDock Vina) assesses binding affinities; docking scores < -7.0 kcal/mol suggest strong interactions, guiding experimental validation .

Q. What strategies resolve contradictions in reported biological activity data for N-(2,4-Dimethylphenyl)acetamide derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from assay conditions. To address this:

- Standardize protocols : Use CLSI guidelines for antimicrobial testing (e.g., 96-well microdilution, 24-hour incubation).

- Control variables : Match solvent (DMSO concentration ≤1%), bacterial strain (e.g., E. coli ATCC 25922), and inoculum size (1–5 × 10 CFU/mL) .

- Validate via SAR : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position enhance activity) .

Q. How do hydrogen-bonding networks and supramolecular interactions influence the solid-state properties of N-(2,4-Dimethylphenyl)acetamide?

Crystal packing analysis reveals weak C–H···O hydrogen bonds (2.5–3.0 Å) that form 2D networks parallel to the (001) plane. These interactions stabilize the lattice and affect melting points (observed mp ~145–150°C). Hirshfeld surface analysis quantifies intermolecular contacts: O···H (15–20%) and C···H (30–35%) dominate, while π-π stacking is negligible due to steric hindrance from methyl groups .

Q. What experimental and computational methods are used to assess ADMET properties of N-(2,4-Dimethylphenyl)acetamide?

- Absorption : Caco-2 cell permeability assays predict intestinal absorption (P > 1 × 10 cm/s indicates high bioavailability).

- Metabolism : Microsomal stability assays (e.g., rat liver microsomes) quantify metabolic half-life (t).

- Toxicity : Ames test for mutagenicity and zebrafish embryo assays for acute toxicity (LC > 100 µM preferred).

- In silico : SwissADME predicts Lipinski’s Rule of Five compliance (molecular weight <500, logP <5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.